4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of iodine, methyl, nitro, and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 4-amino-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Oxidation: Formation of this compound derivatives with oxidized methyl groups.
Scientific Research Applications
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 4-Iodo-1H-pyrazole
- 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The combination of functional groups in this compound allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C5H4IN3O4 |
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Molecular Weight |
297.01 g/mol |
IUPAC Name |
4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4IN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11) |
InChI Key |
JUNBDIQIHUXZPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O |
Origin of Product |
United States |
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